molecular formula C10H13N3O B2591911 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-40-0

2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No. B2591911
CAS RN: 1018163-40-0
M. Wt: 191.234
InChI Key: PUUBSWPIPKQFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It is a potential therapeutic agent for various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mechanism Of Action

2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one selectively activates the α7 nAChR, which is a ligand-gated ion channel expressed in the central nervous system (CNS). Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. These pathways are involved in various physiological processes, including synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
Activation of the α7 nAChR by 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has been shown to have various biochemical and physiological effects. It enhances synaptic plasticity by increasing the release of neurotransmitters such as acetylcholine, glutamate, and dopamine. It also reduces oxidative stress and inflammation in the CNS, which may contribute to its neuroprotective effects. 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has been shown to improve cognitive function, attention, and impulsivity in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has several advantages for lab experiments. It is highly selective for the α7 nAChR and does not activate other nAChR subtypes. It has good pharmacokinetic properties, including high bioavailability and brain penetration. However, 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has some limitations for lab experiments. It has a short half-life and requires frequent dosing in animal models. It is also relatively expensive compared to other research chemicals.

Future Directions

There are several future directions for the research on 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one. One direction is to investigate its potential therapeutic effects on other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce dosing frequency. Furthermore, the molecular mechanisms underlying its neuroprotective effects need to be elucidated to develop more effective therapeutic strategies. Finally, the safety and toxicity of 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one need to be thoroughly evaluated in preclinical and clinical studies.

Synthesis Methods

The synthesis of 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves a series of chemical reactions, including the condensation of 4-methylpyridin-2-amine with ethyl acetoacetate to form ethyl 4-methylpyridine-2-carboxylate. This intermediate is then reacted with hydrazine hydrate to form 2-hydrazinyl-4-methylpyridine. The final step is the cyclization of 2-hydrazinyl-4-methylpyridine with isobutyryl chloride to form 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Scientific Research Applications

2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, it has been reported to enhance attention and reduce impulsivity in animal models of ADHD. 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has also been investigated for its potential anti-inflammatory and analgesic effects.

properties

IUPAC Name

4-methyl-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-6(2)13-5-8-7(3)4-9(14)11-10(8)12-13/h4-6H,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUBSWPIPKQFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN(C=C12)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.